molecular formula C17H18ClNO2 B3749991 3-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide

3-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide

Cat. No.: B3749991
M. Wt: 303.8 g/mol
InChI Key: IDJLGYCOUNUOTF-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide is an organic compound with the molecular formula C17H18ClNO2 It is a benzamide derivative that features a chloro-substituted benzene ring and a dimethylphenoxyethyl group

Properties

IUPAC Name

3-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-12-8-13(2)10-16(9-12)21-7-6-19-17(20)14-4-3-5-15(18)11-14/h3-5,8-11H,6-7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJLGYCOUNUOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)C2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide typically involves the following steps:

    Preparation of 3,5-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 3,5-dimethylphenoxyethyl chloride: The 3,5-dimethylphenol is reacted with ethylene oxide to form 3,5-dimethylphenoxyethanol, which is then converted to 3,5-dimethylphenoxyethyl chloride using thionyl chloride.

    Synthesis of this compound: The final step involves the reaction of 3-chlorobenzoyl chloride with 3,5-dimethylphenoxyethylamine in the presence of a base such as triethylamine to yield the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenoxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The benzamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents such as dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of phenoxyacetaldehyde or phenoxyacetic acid derivatives.

    Reduction: Formation of benzylamines.

Scientific Research Applications

3-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and phenoxyethyl groups may facilitate binding to active sites, leading to inhibition or modulation of biological pathways. Detailed studies, including docking and molecular dynamics simulations, can provide insights into its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-chloro-N,3-dimethylbenzamide: Shares a similar benzamide structure but with an amino group instead of the phenoxyethyl group.

    3-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-methylbenzamide: Similar structure with an additional methyl group on the benzene ring.

Uniqueness

3-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its combination of chloro and phenoxyethyl groups can result in unique reactivity and interactions compared to other benzamide derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide
Reactant of Route 2
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3-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide

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